
SB 258585 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SB 258585 hydrochloride is a high affinity ligand for the 5-HT6 receptor . It binds highly to a single receptor population in a human cell line that recombines 5-HT6 receptors . It can be used to label recombinant and natural 5-HT6 receptor .
Molecular Structure Analysis
The molecular formula of SB 258585 hydrochloride is C18H23ClIN3O3S . The molecular weight is 523.82 .
Physical And Chemical Properties Analysis
SB 258585 hydrochloride is a powder with a color ranging from white to beige . It is stored under nitrogen and packaged with desiccants at 4°C . The storage temperature is 2-8°C .
Applications De Recherche Scientifique
Anxiolytic-like and Antidepressant-like Effects : SB 258585 hydrochloride, administered intrahippocampally, demonstrated anxiolytic-like and antidepressant-like effects in rats. It was found to be effective in conflict drinking and forced swim tests, which are models for evaluating such activities. The study showed specific effects without impacting non-punished water consumption or exploratory activity of rats, suggesting its potential role in anxiety and depression-related treatments (Wesołowska, Nikiforuk, & Stachowicz, 2007).
Characterization as a Radioligand : SB 258585 hydrochloride was characterized as a high-affinity ligand at 5-HT6 receptors and has been radiolabelled for use in receptor binding studies. It was found to display significant selectivity for the 5-HT6 receptor over other 5-HT receptors, making it a valuable tool for studying this receptor subtype in various tissues, including human brain tissue (Hirst et al., 2000).
Study on Schizophrenia and Antipsychotic Drug Administration : Research involving SB 258585 hydrochloride indicated no significant differences in binding site densities in the dorsolateral prefrontal cortex of patients with chronic schizophrenia compared to normal subjects. The study also found that antipsychotic drugs did not affect binding site densities in rats, suggesting that altered receptor density does not contribute to schizophrenia or its treatment with antipsychotics (East, Burnet, Leslie, Roberts, & Harrison, 2002).
Cognition Enhancement and Antipsychotic-like Activity : SB 258585 hydrochloride, along with another 5-HT6 antagonist, was tested for its efficacy in animal models for schizophrenia and Alzheimer's disease. The results showed that SB 258585 had moderate efficacy in some models for Alzheimer's but did not support its therapeutic potential for schizophrenia (Gravius et al., 2011).
Potential in Alzheimer's Disease Treatment : A study found that chronic administration of SB 258585 improved impairments in long-term potentiation, cognition, and memory in a rat model of Alzheimer's disease, suggesting its potential in preventing the progression of Alzheimer's disease (Shahidi, Hashemi-Firouzi, Asl, & Komaki, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOZFXMAJBFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 258585 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


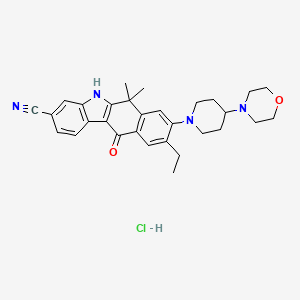
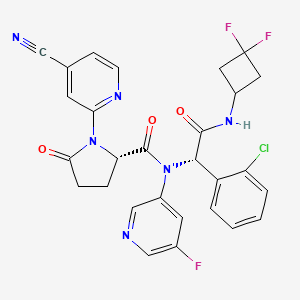
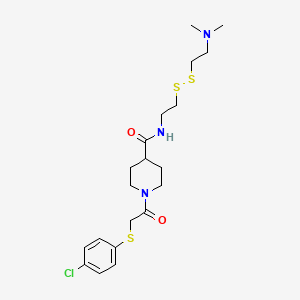


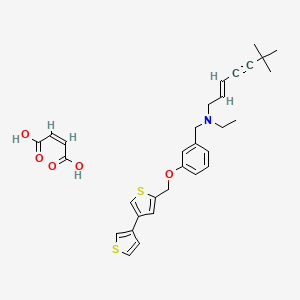
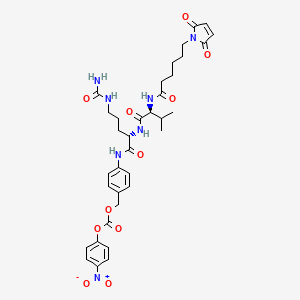
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
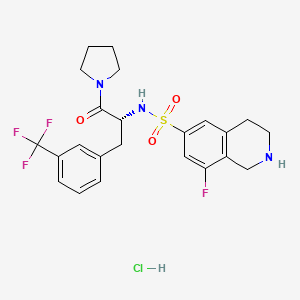
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
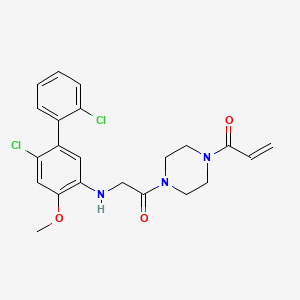

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)